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Compound of Interest

Compound Name:
5-(Bromomethyl)-2-

nitrobenzonitrile

CAS No.: 227016-67-3

Cat. No.: B2986623

Get Quote

Executive Summary
5-(Bromomethyl)-2-nitrobenzonitrile (CAS: 57381-56-3) is a benzylic bromide derivative

characterized by a labile carbon-bromine bond. In mass spectrometry (EI/ESI), its profile is

dominated by the isotopic signature of bromine and the facile cleavage of the alkyl-bromide

bond.

This guide compares the target molecule against its synthetic precursor, 5-Methyl-2-

nitrobenzonitrile, and a structural isomer, 2-Bromo-5-nitrobenzonitrile. The distinction is vital for

quality control, as the benzylic bromide moiety is highly reactive and prone to degradation

(hydrolysis), whereas aryl bromides are chemically distinct and stable.
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Feature
Target: 5-

(Bromomethyl)-2-

nitrobenzonitrile

Precursor: 5-Methyl-

2-nitrobenzonitrile

Isomer: 2-Bromo-5-

nitrobenzonitrile

Molecular Weight 241.04 g/mol 162.15 g/mol 227.01 g/mol

Key Isotope Pattern
1:1 doublet (m/z

240/242)

None (Single peak

M+)

1:1 doublet (m/z

226/228)

Dominant

Fragmentation
-Cleavage (Loss of

Br[1][2]•)

Nitro-Ortho Effect

(Loss of OH•/NO₂)

Stable Molecular Ion

(Strong M+)

Base Peak (Typical) m/z 161 m/z 116 m/z 226/228

Technical Profile & Fragmentation Mechanism[3][4]
[5]
Structural Context
The molecule contains three key functionalities affecting ionization:

Benzylic Bromide (

): The weakest bond (

bond energy ~68 kcal/mol). It directs the primary fragmentation pathway.

Nitro Group (

): Electron-withdrawing; typically directs secondary fragmentation via loss of

(46 Da) or

(30 Da).

Nitrile Group (

): Stabilizes the aromatic ring but can be lost as

in late-stage fragmentation.
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Primary Fragmentation Pathway (EI - 70eV)
Upon Electron Ionization (EI), the molecular ion (

) forms at m/z 240 and 242 with equal intensity. The fragmentation proceeds via a distinct
"Benzyl-First" mechanism:

Step 1: Benzylic Cleavage (The Signature Event) The radical cation undergoes homolytic

cleavage of the

bond. The positive charge is retained on the benzylic carbon, stabilized by the aromatic ring,
forming a nitro-cyanobenzyl cation (m/z 161).

Transition:

Observation: Disappearance of the bromine isotope pattern in the daughter ions.

Step 2: Nitro Group Elimination The resulting cation (m/z 161) is destabilized by the electron-

withdrawing nitro group. It ejects the nitro group as a neutral radical (

) or neutral molecule (

via rearrangement), leading to m/z 115.

Transition:

Step 3: Ring Disintegration The m/z 115 ion (likely a cyano-tropylium or cyano-benzyl cation)

loses

(27 Da) to form m/z 88.

Visualization of Fragmentation Pathways
The following diagram illustrates the specific decay chain for the target molecule compared to

its precursor.
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Target: 5-(Bromomethyl)-2-nitrobenzonitrile
[M]+ m/z 240/242 (1:1)

Nitro-Cyanobenzyl Cation
[M-Br]+ m/z 161

- Br• (79/81 Da)
Benzylic Cleavage

Cyanophenyl Cation var.
[M-Br-NO2]+ m/z 115

- NO2 (46 Da)

Precursor: 5-Methyl-2-nitrobenzonitrile
[M]+ m/z 162

Chemical Relationship:
Target is brominated Precursor

Phenyl Cation var.
[M-Br-NO2-HCN]+ m/z 88

- HCN (27 Da)

[M-NO2]+
m/z 116

- NO2 (46 Da)

Click to download full resolution via product page

Caption: Comparative fragmentation tree highlighting the labile bromine loss in the target

molecule versus the nitro-loss pathway in the precursor.

Experimental Protocol for Validation
To replicate these results for purity profiling, use the following GC-MS methodology. This

protocol ensures separation of the labile bromide from potential hydrolysis products (alcohols).

Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Acetonitrile.

Note: Avoid Methanol if the sample is left standing, as benzylic bromides can undergo

solvolysis to form methyl ethers, creating artifacts (m/z 192).

Concentration: Dilute to 10-50 ppm.
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Instrument Parameters (Agilent 5977 or Equivalent)
Inlet: Split mode (20:1), Temperature 200°C.

Caution: Do not exceed 220°C. Nitro-benzyl halides are thermally labile and can degrade

in a hot injector liner.

Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

Oven Program:

Hold 50°C for 1 min.

Ramp 20°C/min to 280°C.

Hold 3 min.

Ion Source (EI): 230°C, 70 eV.

Scan Range: m/z 40 – 350.

Comparative Analysis: Target vs. Alternatives
This section provides the data needed to distinguish the target from likely contaminants.

Comparison with Precursor (5-Methyl-2-
nitrobenzonitrile)
The precursor lacks the bromine atom. This results in a massive shift in molecular weight and a

change in the base peak.

Target (Product): Shows a "twin tower" peak at 240/242 due to

and

. The base peak is often the fragment at 161.

Precursor (Starting Material): Shows a single molecular ion at 162. The base peak is typically

116 (Loss of
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) or 90 (Loss of

+

).

Differentiation: Monitor m/z 161 vs 162. The target produces m/z 161 (cation), while the

precursor's molecular ion is m/z 162 (radical cation).

Comparison with Isomer (2-Bromo-5-nitrobenzonitrile)
This isomer (an aryl bromide) is a potential byproduct if the bromination occurred on the ring

rather than the methyl group (though chemically unlikely under radical conditions, it is a

relevant standard).

Bond Strength: The Aryl

bond is significantly stronger than the Benzylic

bond.

Fragmentation Consequence:

Target (Benzyl Br): The molecular ion (240/242) is weak because the Br falls off easily.

The fragment (161) is dominant.

Isomer (Aryl Br): The molecular ion (226/228 - note the mass difference due to missing

methyl) is intense/stable. It does not lose Br easily. It primarily loses

first, retaining the Br signature in the fragment (m/z 180/182).

Summary Data Table
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Parameter
5-(Bromomethyl)-2-
nitrobenzonitrile

5-Methyl-2-
nitrobenzonitrile

Parent Ion (m/z) 240 / 242 (Ratio 1:1) 162 (Single)

Base Peak 161 116

Diagnostic Loss -79/81 (Bromine radical) -46 (Nitro group)

Retention Time Late Eluter (Higher BP) Early Eluter

Thermal Stability Low (Inject cold/fast) High
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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